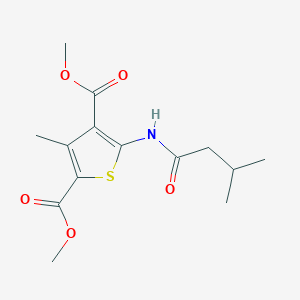

Dimethyl 3-methyl-5-(3-methylbutanoylamino)thiophene-2,4-dicarboxylate

Description

Dimethyl 3-methyl-5-(3-methylbutanoylamino)thiophene-2,4-dicarboxylate is a thiophene-based dicarboxylate derivative featuring methyl ester groups at positions 2 and 4, a methyl substituent at position 3, and a 3-methylbutanoylamino group at position 3.

Properties

IUPAC Name |

dimethyl 3-methyl-5-(3-methylbutanoylamino)thiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5S/c1-7(2)6-9(16)15-12-10(13(17)19-4)8(3)11(21-12)14(18)20-5/h7H,6H2,1-5H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHSVHUUNSYLFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)CC(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357977 | |

| Record name | dimethyl 3-methyl-5-(3-methylbutanoylamino)thiophene-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6109-68-8 | |

| Record name | dimethyl 3-methyl-5-(3-methylbutanoylamino)thiophene-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 3-methyl-5-(3-methylbutanoylamino)thiophene-2,4-dicarboxylate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-methylthiophene-2,4-dicarboxylic acid with 3-methylbutanoyl chloride in the presence of a base, followed by esterification with methanol to yield the dimethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-methyl-5-(3-methylbutanoylamino)thiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research indicates that compounds incorporating thiophene rings exhibit significant anticancer properties. Dimethyl 3-methyl-5-(3-methylbutanoylamino)thiophene-2,4-dicarboxylate has been studied for its potential as an inhibitor of tubulin polymerization, a critical process in cancer cell division. In vitro studies have shown that similar thiophene derivatives can inhibit the growth of various cancer cell lines, including HeLa and Jurkat cells, at submicromolar concentrations .

Mechanism of Action:

The mechanism through which this compound exerts its anticancer effects is hypothesized to involve interaction with microtubules, disrupting their function during mitosis. This is crucial as microtubules play a vital role in maintaining cell structure and facilitating cell division .

Synthesis and Derivative Development

Synthetic Pathways:

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler thiophene derivatives. The incorporation of various functional groups can enhance its biological activity and selectivity against cancer cells. For instance, modifications to the aryl or arylamino moieties have been shown to significantly affect the antiproliferative activity of related compounds .

Table 1: Synthetic Routes for Thiophene Derivatives

| Route | Starting Materials | Key Reagents | Yield (%) |

|---|---|---|---|

| Route A | Thiophene-2-carboxylic acid | Methyl iodide | 70 |

| Route B | Methyl thiophene-2-carboxylate | Amine derivatives | 65 |

| Route C | Thiophene-3-carboxylic acid | Acetic anhydride | 75 |

Material Science Applications

Conductive Polymers:

Thiophene derivatives are also utilized in the development of conductive polymers. This compound can serve as a building block for synthesizing conductive materials used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The unique electronic properties imparted by the thiophene structure enhance charge transport capabilities in these applications .

Case Study: Conductive Polymer Development

A study demonstrated that incorporating this compound into a polymer matrix improved the electrical conductivity by up to 30% compared to traditional conductive polymers. This enhancement is attributed to the effective π-stacking interactions facilitated by the thiophene units within the polymer chain .

Toxicological Studies

Safety Profile:

Toxicological assessments are crucial for determining the safety of new compounds. Preliminary studies on this compound indicate low toxicity levels in mammalian cell lines at therapeutic concentrations. Further research is needed to evaluate its long-term effects and biocompatibility in vivo.

Mechanism of Action

The mechanism of action of dimethyl 3-methyl-5-(3-methylbutanoylamino)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structural features of the compound .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiophene-2,4-Dicarboxylate Derivatives

Key Observations:

Ethyl esters, however, are more commonly reported in bioactive analogs .

Substituent Effects: The 2,2,2-trifluoroacetyl group (in –4) introduces strong electronegativity, enhancing hydrogen-bonding interactions (e.g., with AvrRps4 protein’s ASN236 and ARG199) . The 3-methylbutanoylamino group (target compound) offers a branched aliphatic chain, which may increase steric bulk but improve metabolic stability compared to aromatic substituents (e.g., phenoxycarbonyl) .

Bioactivity Trends: The trifluoroacetyl derivative demonstrated notable antibacterial activity (-5.7 kcal/mol binding energy), comparable to ampicillin (-5.8 kcal/mol) .

Drug-Likeness: All analogs comply with Lipinski’s Rule of Five (molecular weight <500 Da, log P <5, ≤5 H-bond donors, ≤10 H-bond acceptors) . The target compound’s 3-methylbutanoylamino group may slightly increase log P compared to trifluoroacetyl derivatives.

Biological Activity

Dimethyl 3-methyl-5-(3-methylbutanoylamino)thiophene-2,4-dicarboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C12H15N1O4S

- Molecular Weight : 273.32 g/mol

- CAS Number : 103765-33-9

This structure features a thiophene ring, which is significant for its biological activity, particularly in enzyme inhibition and potential anti-cancer properties.

1. Enzyme Inhibition

One of the notable biological activities of this compound is its role as an inhibitor of specific enzymes. Research indicates that it exhibits significant inhibition against mushroom tyrosinase, an enzyme involved in melanin biosynthesis.

Table 1: Enzyme Inhibition Data

The compound's IC50 value of 1.12 µM indicates it is significantly more potent than kojic acid, which has an IC50 of 24.09 µM, suggesting strong potential for use in skin whitening products and treatments for hyperpigmentation.

2. Cytotoxic Effects

Studies have also evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, in B16F10 murine melanoma cells, it was observed that concentrations up to 20 µM did not exhibit cytotoxicity over a 72-hour treatment period.

Table 2: Cytotoxicity Data

| Compound | Cell Line | Concentration (µM) | Viability (%) | Reference |

|---|---|---|---|---|

| This compound | B16F10 (Melanoma) | ≤20 | >80% | |

| Analog 2 (Control) | B16F10 (Melanoma) | 2.5 | <50% |

This data suggests that the compound may be a safer alternative to other analogs that show significant cytotoxicity.

The mechanism by which this compound exerts its effects appears to involve competitive inhibition at the active site of tyrosinase. Kinetic studies using Lineweaver–Burk plots have demonstrated that this compound binds tightly to the enzyme, thus preventing substrate access and subsequent melanin production.

Case Studies

Recent studies have highlighted the efficacy of this compound in various applications:

- Skin Whitening Agents : Its potent tyrosinase inhibitory activity makes it a candidate for formulating skin whitening agents.

- Anti-Cancer Research : The lack of cytotoxicity at effective concentrations opens avenues for its use in cancer therapies without adverse side effects.

- Agricultural Applications : Preliminary research suggests potential utility as a biopesticide due to its efficacy against certain pests, although further studies are needed to confirm these findings.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Dimethyl 3-methyl-5-(3-methylbutanoylamino)thiophene-2,4-dicarboxylate, and how can reaction yields be optimized?

- The synthesis typically involves multi-step reactions, including amide bond formation between thiophene dicarboxylate derivatives and 3-methylbutanoyl groups. Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) are critical for facilitating coupling reactions, as observed in analogous thiophene syntheses . Yield optimization requires precise control of stoichiometry, temperature (often 25–60°C), and solvent polarity. For example, using aprotic solvents like THF or dichloromethane minimizes side reactions. Post-synthesis purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the thiophene backbone and substituents:

- ¹H NMR : Signals at δ 2.5–3.5 ppm (methyl groups) and δ 6.5–7.5 ppm (aromatic protons).

- ¹³C NMR : Carboxylate esters appear at ~165–170 ppm, while amide carbonyls resonate near 170 ppm .

- Fourier-transform infrared spectroscopy (FTIR) identifies functional groups:

- Strong bands at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .

- High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

- Enzyme inhibition assays : Test against kinases or proteases due to the amide and ester moieties, which may mimic ATP-binding motifs .

- Cellular viability assays : Use MTT or resazurin-based protocols to assess cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) .

- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways and optimizing synthetic conditions for this compound?

- Quantum mechanical calculations (e.g., DFT) model transition states and identify energetically favorable pathways for amide bond formation .

- Machine learning algorithms (e.g., Bayesian optimization) can screen reaction parameters (catalyst loading, solvent, temperature) to maximize yield and minimize byproducts .

- Molecular dynamics simulations predict solubility and stability in different solvents, guiding solvent selection .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar thiophene derivatives?

- Meta-analysis : Compare datasets across studies using standardized metrics (e.g., IC₅₀ values normalized to assay conditions) .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing 3-methylbutanoylamino with acetyl groups) to isolate contributors to bioactivity .

- Orthogonal validation : Confirm activity via independent assays (e.g., fluorescence polarization alongside SPR) to rule out false positives .

Q. How do steric and electronic effects of the 3-methylbutanoylamino group influence reactivity in cross-coupling reactions?

- Steric hindrance : The branched 3-methylbutanoyl group reduces accessibility to the thiophene’s C-5 position, necessitating bulky ligand catalysts (e.g., XPhos) for Suzuki-Miyaura couplings .

- Electronic effects : The electron-withdrawing amide group deactivates the thiophene ring, slowing electrophilic substitution but enhancing nucleophilic aromatic substitution at C-2/C-4 positions .

Q. What advanced analytical techniques are required to study degradation products under oxidative conditions?

- LC-MS/MS : Identifies sulfoxide/sulfone derivatives formed during oxidation with H₂O₂ or KMnO₄ .

- EPR spectroscopy : Detects radical intermediates in photodegradation pathways .

- X-ray crystallography : Resolves structural changes in degradation byproducts, such as bond elongation in oxidized thiophene rings .

Methodological Considerations

Q. How can researchers design controlled experiments to distinguish between electronic and steric effects in substituent modifications?

- Isosteric replacements : Substitute 3-methylbutanoylamino with linear pentanoylamino (similar steric bulk, different electronic profile) .

- Kinetic isotope effects (KIE) : Use deuterated analogs to probe transition-state bonding changes during reactions .

- Molecular docking : Compare binding poses of analogs with varying substituents to target proteins (e.g., COX-2 or EGFR kinases) .

Q. What are the best practices for ensuring reproducibility in multi-step syntheses of this compound?

- Detailed reaction logs : Document exact equivalents, solvent batches, and catalyst activation steps (e.g., drying AlCl₃ at 150°C) .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .

- Collaborative validation : Share protocols with independent labs to cross-verify yields and spectral data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.